

ML390: A Potent and Specific Inhibitor of Dihydroorotate Dehydrogenase (DHODH)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **ML390**, a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH). The focus is on its specificity for DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[1] This document summarizes available data on **ML390**'s activity, details relevant experimental protocols, and visualizes the pertinent biological and experimental frameworks.

Executive Summary

ML390 has been identified as a potent inhibitor of human DHODH and serves as a valuable research tool for studying the role of this enzyme in various cellular processes, including cancer cell proliferation and differentiation.[2][3] While direct, quantitative data on **ML390**'s activity against a broad panel of other enzymes is not extensively available in the public domain, initial screenings have indicated its high specificity for DHODH. This guide compiles the existing information to offer a clear perspective on **ML390**'s specificity.

Comparison of Inhibitory Activity

ML390 was discovered through a high-throughput phenotypic screen for compounds that could induce differentiation in a model of acute myeloid leukemia (AML).[2] Subsequent target identification efforts confirmed that its mechanism of action is the inhibition of DHODH.[2] The addition of uridine, a downstream product of the DHODH-catalyzed reaction, rescues the effects of **ML390**, further validating its on-target activity.[2]



While a comprehensive quantitative comparison of **ML390** against a wide array of other enzymes is limited by the availability of public data, the initial report on **ML390** mentioned that it was screened against kinase panels and showed no significant inhibitory activity.[2]

Table 1: Inhibitory Activity of ML390 against DHODH

Enzyme	Organism	IC50 (nM)	Reference Compound	IC50 (nM)
Dihydroorotate Dehydrogenase (DHODH)	Human	~28	Brequinar	~10

Note: The IC50 value for **ML390** is approximated from published data. The IC50 for Brequinar is provided as a reference for a well-characterized DHODH inhibitor.

Experimental Protocols Biochemical Assay for Human DHODH Inhibition

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against human DHODH.

Materials:

- Recombinant human DHODH enzyme
- Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 10% glycerol, 0.05% Triton X-100)
- Dihydroorotate (DHO) Substrate
- Coenzyme Q10 (CoQ10) or Decylubiquinone Electron Acceptor
- 2,6-dichloroindophenol (DCIP) Electron Acceptor Dye
- Test compound (e.g., ML390) dissolved in DMSO
- 96-well microplate



Microplate reader capable of measuring absorbance at 600 nm

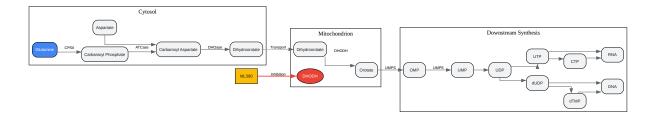
Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a 96-well plate, add the assay buffer.
- Add a small volume of the diluted test compound to the wells. Include a DMSO-only control (vehicle control) and a control with a known DHODH inhibitor (e.g., Brequinar) as a positive control.
- Add the recombinant human DHODH enzyme to the wells and pre-incubate with the compound for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C).
- Prepare a substrate mixture containing DHO and CoQ10 in the assay buffer.
- Initiate the enzymatic reaction by adding the substrate mixture to all wells.
- Immediately add DCIP to the wells. The reduction of DCIP by CoQ10, which is in turn reduced by DHODH, leads to a decrease in absorbance at 600 nm.
- Measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.
- The rate of the reaction is determined from the linear phase of the absorbance curve.
- Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations DHODH in the De Novo Pyrimidine Biosynthesis Pathway



The following diagram illustrates the central role of DHODH in the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.



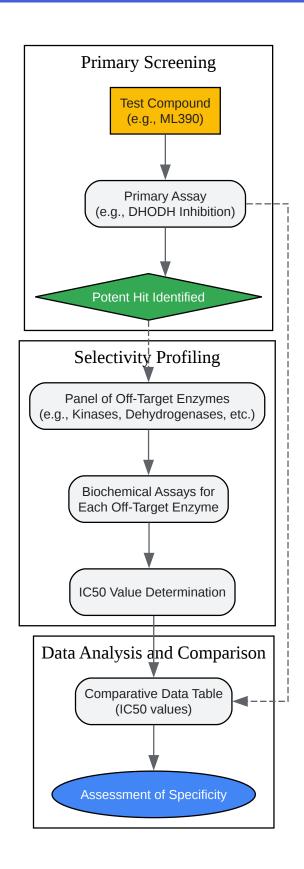
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Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by **ML390**.

Experimental Workflow for Determining EnzymeSpecificity

The following diagram outlines a typical workflow to assess the specificity of an inhibitor like **ML390** against a panel of enzymes.





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Caption: A generalized workflow for determining the specificity of an enzyme inhibitor.



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